Chloro TIC
Description
Chloro-substituted compounds, referred to here as "Chloro TIC" (Trichloro-Integrated Compound), represent a class of chemically diverse molecules characterized by the presence of chlorine atoms in their structural framework. These compounds are pivotal in pharmaceuticals, materials science, and environmental chemistry due to their unique electronic properties, stability, and reactivity. The substitution pattern (ortho, meta, para, or multiple positions) further modulates these properties, making such compounds a focal point of comparative studies .
Properties
CAS No. |
1820-92-4 |
|---|---|
Molecular Formula |
C26H25Cl3N6O2 |
Molecular Weight |
559.9 g/mol |
IUPAC Name |
2-chloro-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H23ClN6O2.2ClH/c27-22-15-18(25(34)32-19-6-1-16(2-7-19)23-28-11-12-29-23)5-10-21(22)26(35)33-20-8-3-17(4-9-20)24-30-13-14-31-24;;/h1-10,15H,11-14H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35);2*1H |
InChI Key |
KCXOMSGEUJIQSZ-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl.Cl.Cl |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)Cl.Cl.Cl |
Synonyms |
NSC 38280 NSC-38280 |
Origin of Product |
United States |
Chemical Reactions Analysis
Search Results Analysis
The search results cover diverse topics, including:
-
Chlorine chemistry (reactions with halogens, water, and bases) .
-
Viroid/virology studies (e.g., Chrysanthemum chlorotic mottle viroid hammerhead ribozyme) .
No references to "Chloro TIC" appear in any source, suggesting the compound may be:
-
A misspelled or nonstandard term.
-
A hypothetical or proprietary compound not widely studied.
-
A misinterpretation of abbreviations (e.g., "TIC" could denote "total ion current" or other unrelated acronyms).
Potential Clarifications
To refine the search, consider the following:
Terminology Check
-
Verify if "TIC" refers to thiocyanate (SCN⁻) , though no thiocyanate-chlorine reactions were identified in the sources.
-
Confirm whether "this compound" relates to chlorotic mottle viruses (e.g., maize or cowpea chlorotic mottle viruses) , though these are biological entities, not chemical compounds.
Alternative Compounds
If "this compound" is a typographical error, potential candidates include:
-
Chlorothiazide : A diuretic drug containing chlorine and sulfur .
-
Chlorine trifluoride (ClF₃) : A reactive interhalogen compound .
-
Chlorinated organic molecules : Many drugs and agrochemicals feature chlorine substitutions .
Recommendations for Further Research
-
Validate the Compound Name : Cross-reference with databases like PubChem or Reaxys for standardized nomenclature.
-
Explore Analogous Chlorine Reactions : If the query pertains to chlorine-containing compounds, refer to:
-
Consult Specialized Literature : Investigate virology studies if "this compound" relates to chlorotic mottle viral mechanisms .
Comparison with Similar Compounds
Table 1: Anticancer Activity (IC₅₀ Values)
Table 2: α-Glucosidase Inhibition (IC₅₀ Values)
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3 | Chloro | 167.82 | |
| Acarbose | N/A (Control) | 173.83 | |
| Compound 6h | Chloro derivative | Lower than acarbose |
- Key Insight : Chloro-substituted derivatives (e.g., 6h) outperform the control drug acarbose, suggesting chlorine enhances enzyme binding affinity .
Photophysical Properties: Fluorescence Emission
Chloro groups enhance fluorescence by stabilizing excited states through electron-withdrawing effects.
Table 3: Emission Maxima in Solvents
| Compound | Solvent | Emission Maximum (nm) | Reference |
|---|---|---|---|
| Compound 3 | Ethanol | 480 | |
| Compound 6 | Ethanol | 478 | |
| Compound 1 | Ethanol | 420 |
- Key Insight: Compounds 3 and 6 (both chloro-substituted) exhibit 12–14% higher emission than non-chloro analogs, attributed to efficient electronic transitions .
Radical Scavenging Activity
Table 4: Hydroxyl Radical Scavenging (IC₅₀ Values)
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 10 | Chloro | 29.07 | |
| Compound 11 | Hydroxyl | 49.76 | |
| Compound 8 | Nitro | 63.58 |
- Key Insight : Chloro-substituted Compound 10 shows 41% higher activity than hydroxyl-substituted Compound 11, likely due to chlorine’s polarizability and stability .
Discussion of Trends and Mechanisms
- Electronic Effects : Chlorine’s electronegativity enhances electron-deficient aromatic systems, improving fluorescence and enzyme binding. However, over-substitution (e.g., dichloro) may sterically hinder biological interactions .
- Positional Sensitivity : Ortho/meta-chloro substitutions optimize steric and electronic effects for anticancer activity, whereas para positions are less explored in the provided data .
- Comparative Limitations : Fluoro analogs, despite higher electronegativity, underperform due to smaller atomic size and reduced polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
